2-Methoxy-4-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)phenol
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Overview
Description
2-Methoxy-4-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)phenol is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of methoxy and dimethyl groups attached to the benzofuran core, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-Methoxy-4-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)phenol, often involves several key steps:
Cyclization Reactions: Acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration is a common method.
Palladium or Platinum-Catalyzed Reactions: These metals can catalyze ring closure through intramolecular Wittig reactions or o-(acyloxy)benzyl anions.
Condensation Reactions: Activated methylene compounds can undergo condensation following Dieckmann reaction conditions or ketene intermediate-involved cyclization.
Friedel–Crafts Reactions: Intramolecular Friedel–Crafts reactions are also employed to construct the benzofuran ring.
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves scalable methods such as:
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Saturated benzofuran derivatives.
Substitution Products: Various substituted benzofurans depending on the electrophile used.
Scientific Research Applications
2-Methoxy-4-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Shares the methoxyphenol structure but lacks the benzofuran ring.
4-Methoxyphenol (Mequinol): Similar structure but with different substitution patterns.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Contains a benzopyran ring instead of benzofuran.
Uniqueness
2-Methoxy-4-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)phenol is unique due to its specific substitution pattern and the presence of both methoxy and dimethyl groups on the benzofuran core. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds .
Properties
CAS No. |
90053-31-9 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-methoxy-4-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)phenol |
InChI |
InChI=1S/C18H18O4/c1-10-7-13-11(2)17(22-18(13)16(8-10)21-4)12-5-6-14(19)15(9-12)20-3/h5-9,19H,1-4H3 |
InChI Key |
BXPSFUHQBQDLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OC(=C2C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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